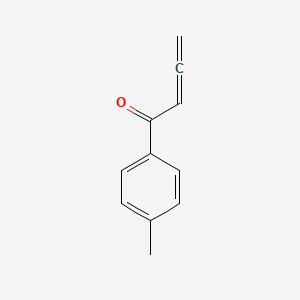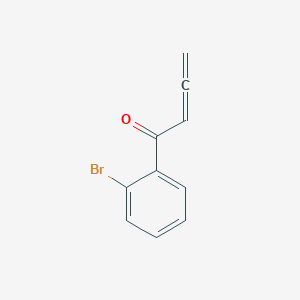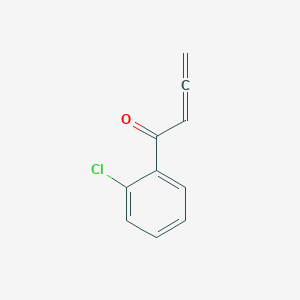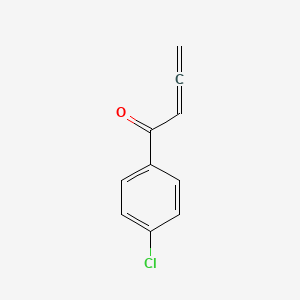
1-(4-Chlorophenyl)buta-2,3-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)buta-2,3-dien-1-one is an organic compound characterized by the presence of a propadienyl group attached to a 4-chlorophenyl ketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(4-Chlorophenyl)buta-2,3-dien-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with propadienyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the reaction of 4-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3). This reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to form the desired ketone.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as palladium-catalyzed cross-coupling reactions, can also be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)buta-2,3-dien-1-one undergoes various chemical reactions, including:
Nucleophilic Addition: The carbonyl group in the ketone is susceptible to nucleophilic attack, leading to the formation of alcohols or other derivatives.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ketone to alcohols using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The 4-chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents include NaBH4 and LiAlH4.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Alcohols: Formed through nucleophilic addition or reduction reactions.
Carboxylic Acids: Result from oxidation reactions.
Substituted Aromatics: Produced through electrophilic aromatic substitution.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)buta-2,3-dien-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)buta-2,3-dien-1-one involves its interaction with various molecular targets. The compound’s carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)buta-2,3-dien-1-one can be compared with other similar compounds, such as:
Benzylideneacetone: Similar in structure but lacks the chlorine substituent.
Chalcones: Contain a similar α,β-unsaturated carbonyl system but differ in the aromatic substituents.
Dibenzylideneacetone: Contains two benzylidene groups, providing different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the propadienyl group, which imparts distinct chemical and biological properties.
Propriétés
InChI |
InChI=1S/C10H7ClO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,1H2 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNHNKRYBHXBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C=CC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (1R,4R)-5-benzyl-6-cyano-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8250142.png)

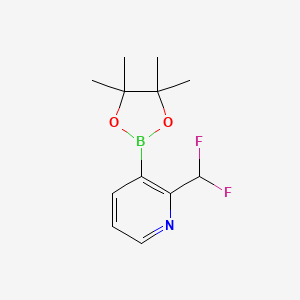
![1-(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)piperidine-4-carbonitrile](/img/structure/B8250165.png)





